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Introduction
Hepatitis B virus (HBV) infection is a major global health issue, with over 250 million people

chronically infected and at high risk of developing severe liver diseases like cirrhosis and

hepatocellular carcinoma.[1][2] The persistence of the virus is primarily due to the formation of

a stable episomal minichromosome, the covalently closed circular DNA (cccDNA), in the

nucleus of infected hepatocytes.[1][3] This cccDNA serves as the template for the transcription

of all viral RNAs, making it a central molecule in the HBV life cycle and a key target for curative

therapies.[4][5]

In vitro cell culture models are indispensable tools for studying the HBV life cycle and for the

discovery and development of novel antiviral agents.[6][7] Among the established models, the

HepG2.2.15 cell line is a widely used system.[8][9] This cell line is derived from the human

hepatoblastoma cell line HepG2 and is stably transfected with the HBV genome, enabling it to

continuously produce infectious viral particles.[7][10] This makes it an accurate and predictive

model for assessing compounds that inhibit the replication stages of the HBV life cycle.[7][11]

This document provides a detailed protocol for performing an in vitro HBV replication assay

using the HepG2.2.15 cell line, followed by the quantification of viral DNA using quantitative

PCR (qPCR) and the gold-standard Southern blot analysis.
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Principle of the Assay
The assay is based on the cultivation of HepG2.2.15 cells, which constitutively replicate HBV.

These cells are treated with test compounds at varying concentrations. The antiviral efficacy of

the compounds is determined by measuring the reduction in the levels of HBV DNA replicative

intermediates within the cells and/or secreted viral DNA in the culture supernatant compared to

untreated control cells. Cytotoxicity of the compounds is also assessed in parallel to determine

the therapeutic index.

Key Signaling Pathways and Workflows
HBV Life Cycle
The HBV life cycle begins with the virus attaching to the sodium taurocholate co-transporting

polypeptide (NTCP) receptor on hepatocytes.[1][4] Following entry, the viral nucleocapsid is

transported to the nucleus, where the relaxed circular DNA (rcDNA) genome is released and

converted into cccDNA.[4][12] The cccDNA serves as a template for viral RNA transcription.

The pregenomic RNA (pgRNA) is then packaged into new core particles along with the viral

polymerase, where it is reverse transcribed back into rcDNA.[1][13] These mature

nucleocapsids can either be enveloped and secreted as new virions or be recycled to the

nucleus to replenish the cccDNA pool.[1]
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Figure 1: Hepatitis B Virus (HBV) Life Cycle
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Caption: Figure 1: Key stages of the Hepatitis B Virus (HBV) life cycle within a hepatocyte.

Experimental Workflow
The experimental process involves seeding the HBV-replicating cells, treating them with

antiviral compounds, and incubating for several days. Following incubation, viral DNA is

extracted from both the cell culture supernatant (extracellular) and the cell lysate (intracellular).

The extracted DNA is then quantified to determine the effect of the compound on viral

replication.
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Figure 2: In Vitro HBV Replication Assay Workflow
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Caption: Figure 2: A step-by-step workflow for the in vitro HBV replication assay.

Materials and Reagents
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Item Vendor/Specifications

Cell Line HepG2.2.15 Human Hepatoblastoma Cell Line

Base Medium DMEM/F12 Medium

Supplements
10% Fetal Bovine Serum (FBS), Penicillin-

Streptomycin

Selection Agent G418 (Geneticin)

Cell Dissociation Accutase or Trypsin-EDTA

Buffers PBS (Phosphate-Buffered Saline), TE Buffer

Lysis Buffer (Hirt)
10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6%

SDS

Precipitation 5 M NaCl, 100% Ethanol, 70% Ethanol

DNA Extraction Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

qPCR Reagents
SYBR Green or TaqMan Master Mix, HBV-

specific primers

Southern Blot
Agarose, TAE buffer, Nytran membrane, HBV

DNA probe

Plates/Flasks T-75 flasks, 24- or 96-well cell culture plates

Cytotoxicity Assay Kit MTS, MTT, or similar viability assay kit

Experimental Protocols
Part 1: Cell Culture and Plating

Culture HepG2.2.15 cells in T-75 flasks with DMEM/F12 medium supplemented with 10%

FBS, 1% Penicillin-Streptomycin, and a maintenance concentration of G418 (e.g., 380

µg/mL).[9]

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[10]
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Passage the cells when they reach 80-90% confluency. Do not allow them to become fully

confluent.[8]

For the assay, detach cells using Accutase or Trypsin. Resuspend the cells in fresh medium

without G418.

Seed the cells into 24- or 96-well plates at a predetermined density to ensure they are sub-

confluent throughout the assay duration.

Plate Format Seeding Density (cells/well)

96-well 1.5 x 10⁴ - 3 x 10⁴

24-well 0.8 x 10⁵ - 1.5 x 10⁵

Part 2: Compound Treatment
After 24 hours of seeding, remove the culture medium.

Add fresh medium containing serial dilutions of the test compounds. Include a "vehicle-only"

control (e.g., DMSO) and an "untreated" control. A known HBV inhibitor (e.g., Lamivudine)

should be used as a positive control.

Incubate the plates at 37°C with 5% CO2.

The total treatment duration is typically 6 to 9 days. Replace the medium containing the

respective compounds every 3 days.

Part 3: Harvesting and Extraction of HBV DNA
A. Extracellular (Supernatant) HBV DNA

On the final day of treatment, carefully collect the culture supernatant from each well.

Centrifuge at low speed to pellet any cell debris and transfer the clear supernatant to a new

tube.
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Isolate viral DNA from the supernatant using a commercial viral DNA/RNA extraction kit

according to the manufacturer's protocol.

Elute the DNA in an appropriate volume (e.g., 50 µL) of elution buffer or nuclease-free water.

B. Intracellular HBV DNA (Hirt Extraction) The Hirt DNA extraction method selectively isolates

low-molecular-weight, protein-free DNA, such as HBV cccDNA and relaxed circular DNA

(rcDNA), from high-molecular-weight chromosomal DNA.[14][15]

After removing the supernatant, wash the cell monolayer once with PBS.

Lyse the cells by adding 1.5 mL of Hirt Lysis Buffer to each well of a 6-well plate (adjust

volume for other plate sizes) and incubate for 30 minutes at room temperature.[14]

Transfer the viscous lysate to a microcentrifuge tube. Add 0.4 mL of 5 M NaCl and mix by

gentle inversion.[14]

Incubate at 4°C overnight to precipitate chromosomal DNA and proteins.[5][14]

Centrifuge at 14,500 x g for 30 minutes at 4°C.[14]

Carefully transfer the supernatant, which contains the low-molecular-weight DNA, to a new

tube.

Perform two rounds of phenol:chloroform:isoamyl alcohol extraction to remove remaining

proteins.[14]

Precipitate the DNA from the final aqueous phase by adding two volumes of 100% ethanol

and incubating overnight.[5]

Pellet the DNA by centrifugation, wash with 70% ethanol, air-dry, and resuspend in 25-50 µL

of TE buffer.[5]

Part 4: Quantification of HBV DNA
Method A: Quantitative PCR (qPCR) qPCR is a highly sensitive method used to quantify the

amount of HBV DNA.[16][17]
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Prepare a reaction mix as described in the table below. Primers should target a conserved

region of the HBV genome, such as the S-gene.[16]

Add 2-5 µL of the extracted DNA template to each reaction.

Use a serial dilution of a plasmid containing the HBV genome to generate a standard curve

for absolute quantification.

Perform the qPCR reaction using a thermal cycler with an initial denaturation step, followed

by 40 cycles of denaturation, annealing, and extension.[18]

Calculate the HBV DNA copy number or IU/mL in each sample by comparing its Ct value to

the standard curve.[16][19]

Component Volume (per 20 µL rxn) Final Concentration

2x SYBR Green Master Mix 10 µL 1x

Forward Primer (10 µM) 0.8 µL 400 nM

Reverse Primer (10 µM) 0.8 µL 400 nM

DNA Template 2-5 µL Variable

Nuclease-Free Water Up to 20 µL -

Method B: Southern Blot Analysis Southern blot is the "gold standard" for identifying different

HBV DNA replicative intermediates (e.g., rcDNA, dslDNA, and cccDNA) based on their

electrophoretic mobility.[12][14][20]

Electrophoresis: Load the Hirt-extracted DNA onto a 1.2% agarose gel and run the

electrophoresis in 1x TAE buffer.

Depurination, Denaturation, Neutralization: Sequentially treat the gel with HCl (depurination),

NaOH (denaturation), and a neutralization buffer to prepare the DNA for transfer.[14][20]

Transfer: Transfer the DNA from the gel to a positively charged nylon membrane (e.g.,

Nytran) overnight using capillary action.[20]
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Cross-linking: UV-crosslink the DNA to the membrane.[20]

Hybridization: Pre-hybridize the membrane and then hybridize it overnight at a specific

temperature (e.g., 65°C) with a radiolabeled ([α-³²P]dCTP) or non-radioactive (e.g., DIG-

labeled) HBV-specific DNA probe.[5][14]

Washing and Detection: Wash the membrane to remove the unbound probe and expose it to

X-ray film or a phosphorimager screen to visualize the DNA bands corresponding to the

different HBV replicative forms.[14]

Data Presentation and Analysis
The primary endpoints of the assay are the 50% effective concentration (EC₅₀), which is the

concentration of the compound that inhibits HBV replication by 50%, and the 50% cytotoxic

concentration (CC₅₀), the concentration that reduces cell viability by 50%.

Compound EC₅₀ (µM) (qPCR)
CC₅₀ (µM) (MTS
Assay)

Selectivity Index
(SI = CC₅₀/EC₅₀)

Lamivudine 0.15 >100 >667

Compound X 2.5 75 30

Compound Y 15.2 25 1.6

A higher Selectivity Index (SI) indicates a more favorable therapeutic window for the

compound.

Conclusion
The in vitro HBV replication assay using HepG2.2.15 cells is a robust and essential tool for the

primary screening and characterization of potential anti-HBV therapeutics. This protocol

provides a comprehensive framework for cell culture, compound treatment, and the

subsequent quantification of viral replication using both high-throughput qPCR and

confirmatory Southern blot analysis. The data generated from this assay are crucial for making

informed decisions in the drug development pipeline for chronic hepatitis B.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://ice-hbv.org/protocol/a-sensitive-and-rapid-southern-blot-assay-based-on-branched-dna-technology-for-the-detection-of-hbv-dna-in-cell-culture-and-liver-tissue-samples/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5060941/
https://ice-hbv.org/protocol/a-southern-blot-assay-for-detection-of-hbv-cccdna-from-cell-cultures/
https://ice-hbv.org/protocol/a-southern-blot-assay-for-detection-of-hbv-cccdna-from-cell-cultures/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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